molecular formula C27H21N3OS B11557040 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11557040
M. Wt: 435.5 g/mol
InChI Key: FVYFDMIJOXJRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and phenyl groups, a sulfanyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of cyano and phenyl groups. The sulfanyl group is then added through a nucleophilic substitution reaction. Finally, the acetamide moiety is introduced via an amidation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide exerts its effects is often related to its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, interference with signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
  • 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the cyano group and the specific positioning of the phenyl groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H21N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C27H21N3OS/c1-19-9-8-14-22(15-19)29-26(31)18-32-27-24(17-28)23(20-10-4-2-5-11-20)16-25(30-27)21-12-6-3-7-13-21/h2-16H,18H2,1H3,(H,29,31)

InChI Key

FVYFDMIJOXJRSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.